Dopamine acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

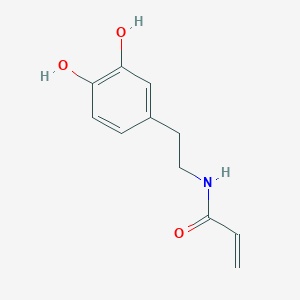

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C11H13NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h2-4,7,13-14H,1,5-6H2,(H,12,15) |

InChI Key |

XNBSIDRUUSNPGM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biomedical Applications of Poly(dopamine acrylamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inspired by the remarkable adhesive properties of mussel foot proteins, poly(dopamine acrylamide) [p(DAA)] and its methacrylamide (B166291) analogue [p(DMA)] have emerged as highly versatile biomaterials.[1] These polymers leverage the rich chemistry of catechol moieties to provide exceptional adhesion to a wide array of organic and inorganic surfaces, even in wet environments.[1][2] This technical guide provides an in-depth overview of the synthesis of p(DAA), detailing experimental protocols for both monomer creation and subsequent polymerization. Furthermore, it explores the diverse biomedical applications of this polymer family, including surface modification, drug delivery, and tissue engineering, with a focus on quantitative data and functional workflows.

Core Synthesis Protocols

The synthesis of poly(this compound/methacrylamide) is a two-stage process: first, the synthesis of the dopamine-containing monomer, followed by its polymerization.

Detailed Experimental Protocol: Synthesis of Dopamine (B1211576) Methacrylamide (DMA) Monomer

This protocol is adapted from established methodologies for creating the DMA monomer, a crucial precursor for polymerization.[3][4]

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride (B1165640)

-

Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Buffer Preparation: Dissolve sodium borate (e.g., 16.5 mmol, 6.29 g) and sodium bicarbonate (e.g., 30 mmol, 2.52 g) in 60 mL of distilled water in a reaction flask.[3]

-

Inerting: Bubble nitrogen gas through the buffer solution for at least 30-90 minutes to remove dissolved oxygen, which can cause unwanted oxidation of dopamine.[3]

-

Dopamine Addition: Add dopamine hydrochloride (e.g., 20.6 mmol, 3.90 g) to the deoxygenated buffer solution.[3]

-

Reagent Preparation: In a separate flask, prepare a solution of methacrylic anhydride (e.g., 20 mmol, 3 mL) in 15 mL of degassed THF.[3]

-

Reaction: Add the methacrylic anhydride/THF solution dropwise to the dopamine solution under a continuous nitrogen atmosphere. The reaction mixture should be stirred vigorously at room temperature.[3][4]

-

pH Maintenance: Monitor the pH of the reaction and maintain it between 8 and 9 by the dropwise addition of 1 M NaOH. This is critical for the acylation reaction to proceed efficiently.[3][4]

-

Reaction Time: Allow the reaction to stir for 14-17 hours at room temperature under nitrogen.[3][4]

-

Work-up & Extraction:

-

Wash the resulting solution twice with 30 mL of ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities. Discard the organic layers.[3]

-

Filter the aqueous layer under a vacuum to remove any solids.[3]

-

Acidify the filtrate to pH 2 using 6 M HCl. This step protonates the desired product, making it soluble in the organic phase.[3]

-

Extract the product from the acidified aqueous solution three times with 50 mL of ethyl acetate.[3]

-

-

Drying and Precipitation:

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[3]

-

Filter the solution to remove the drying agent and concentrate it to approximately 15 mL using a rotary evaporator.[3]

-

Precipitate the final product by adding the concentrated solution to 220 mL of hexane cooled to 0°C.[3]

-

-

Final Product: Collect the resulting solid powder by filtration and dry it overnight in a vacuum oven. The product can be characterized by ¹H NMR spectroscopy.[3]

Experimental Protocol: Polymerization of DMA

Once the monomer is synthesized, it can be polymerized using techniques like free-radical polymerization or more controlled methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][4]

A. Free-Radical Copolymerization (p(DMA-co-MEA))

This method creates a copolymer with another monomer, such as 2-methoxyethyl acrylate (B77674) (MEA), to tailor the polymer's properties.[3]

Materials:

-

Dopamine methacrylamide (DMA) monomer

-

2-methoxyethyl acrylate (MEA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-dimethylformamide (DMF) (solvent)

-

Pentane

-

Nitrogen gas supply

Procedure:

-

Reactant Mixture: In a reaction vessel, dissolve DMA (e.g., 0.6 mmol, 132.8 mg), MEA (e.g., 1.2 mmol, 154 μL), and AIBN (e.g., 0.036 mmol, 5.91 mg) in 4 mL of DMF.[3]

-

Deoxygenation: Bubble nitrogen through the solution for 30 minutes to remove oxygen, which can terminate the radical polymerization.[3]

-

Polymerization: Heat the reaction mixture to 60°C and allow it to proceed for 3 hours.[3]

-

Purification:

-

Precipitate the resulting polymer by adding the reaction solution dropwise into stirred pentane.[3]

-

The copolymer can be further purified by re-dissolving it in a suitable solvent like methylene (B1212753) chloride and re-precipitating in pentane.[3]

-

-

Drying: Dry the final polymer product in a vacuum oven overnight.[3]

B. RAFT Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, which is crucial for many biomedical applications.[1][5] Homopolymers of DMA have been successfully synthesized using this technique.[1]

General Procedure Outline:

-

Reactant Mixture: Dissolve the DMA monomer, a suitable RAFT agent (e.g., 4-Cyano-4-[(ethylsulfanylthiocarbonyl) sulfanyl] pentanoic acid), and an initiator (e.g., ACHN) in a solvent like DMF.[5]

-

Inerting: Deoxygenate the mixture thoroughly.

-

Polymerization: Conduct the reaction at a specific temperature (e.g., 70°C) for a defined period.[5]

-

Purification: Purify the polymer by precipitation in a non-solvent.

Diagrams of Key Processes

Visualizing the synthesis and application workflows is essential for understanding the material's lifecycle from chemical reaction to biomedical function.

Caption: Workflow for the synthesis of poly(dopamine methacrylamide).

Caption: Experimental workflow for p(DAA) in a drug delivery system.

Biomedical Applications and Performance Data

The unique properties of p(DAA) make it a powerful tool in various biomedical fields.[2][6][7] Its adhesive nature is ideal for surface coatings, while its biocompatibility and functional groups are leveraged for drug delivery and tissue engineering.[8][9]

Surface Modification

p(DAA) can form thin, conformal coatings on virtually any material, including metals, ceramics, and other polymers.[2][7] This provides a versatile platform for subsequent bio-functionalization.[10] For example, p(DAA)-coated surfaces can be used to attach cell-adhesion peptides (like RGD), stealth polymers (like PEG), or antimicrobial agents.[10][11]

| Application | Substrate | Functionalization | Key Outcome | Reference |

| Cell Sheet Engineering | Silicon Substrate | Copolymer with PNIPAAm | Temperature-responsive cell adhesion/detachment | [12] |

| Implant Bio-integration | Titanium | Covalent attachment of biomolecules via "click" chemistry | Improved biocompatibility and specific protein binding | [11] |

| Nanoparticle Functionalization | PLGA Nanoparticles | Attachment of Folate, RGD peptide | Targeted cellular uptake | [10][13] |

| Antibacterial Surfaces | Polymer Surfaces | Immobilization of silver nanoparticles | Inhibition of bacterial attachment and killing of bacteria | [14] |

Drug and Gene Delivery

The catechol groups in p(DAA) can interact with various drug molecules through hydrogen bonding and π-π stacking, making it an effective drug carrier.[15] Copolymers can be designed to self-assemble into nanoparticles that encapsulate hydrophobic drugs, often with high efficiency.[16] These systems can be engineered for stimuli-responsive drug release, such as in the acidic environment of a tumor.[17]

| Polymer System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |

| PDA-PDO-In820 Copolymer | SN-38 (hydrophobic drug) | ~150 nm | >80% | Stable nanoparticle formulation for up to 15 days | [15][16] |

| PDA-coated Nanoparticles | Doxorubicin (DOX) | ~150-200 nm | ~10% | NIR-light triggered release (83.7% at pH 5.5) | [17] |

| PDA Nanoparticles | Camptothecin (CPT) | 75 - 400 nm | N/A (Loading varied by size) | Particle size influences drug loading and release kinetics | [17] |

| PDA-coated PLGA NPs | Paclitaxel (PTX) | ~180-200 nm | Not specified | Enhanced cytotoxicity in cancer cells due to better uptake | [13] |

Tissue Engineering and Regenerative Medicine

In tissue engineering, p(DAA) is used to create hydrogels and scaffolds that mimic the natural extracellular matrix.[18] Its inherent adhesiveness promotes strong integration with host tissues, which is critical for wound healing and tissue repair.[19][20] These hydrogels can be loaded with growth factors or cells to accelerate regeneration.

| Hydrogel System | Application | Key Properties | Outcome | Reference |

| Polyacrylamide/PDA | Transdermal Patch | High skin adhesion, sustained release | Effective delivery of Vitamin E through the skin | [8] |

| PAM/Collagen/Dopamine-Alginate | Cutaneous Wound Healing | High toughness, tissue-adhesiveness, good water absorption | Accelerated wound healing process in vivo | [18][19] |

| PDA-based Hydrogels | Exosome Carrier | Enhanced local retention and stability of exosomes | Promising for localized therapeutic delivery | [20] |

| PDA-based Materials | Hemostatic Agent | Adhesion to broken vessels, can be combined with other materials | Effective hemostasis (bleeding control) | [20] |

Conclusion and Future Outlook

Poly(this compound) and its derivatives represent a powerful and versatile class of biomaterials. The straightforward synthesis of the monomer and the ability to control polymerization allow for the creation of materials with tailored properties for specific biomedical challenges. From creating non-fouling surfaces on medical implants to developing targeted nanoparticle drug carriers and adhesive hydrogels for tissue repair, the applications are vast and continue to expand. Future research will likely focus on creating more complex, multi-functional copolymers with precisely controlled architectures and on translating these promising materials from the laboratory to clinical applications.

References

- 1. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]

- 2. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in poly(dopamine)-based coatings for biomedical applications. | Semantic Scholar [semanticscholar.org]

- 7. Polydopamine nanostructures as biomaterials for medical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polydopamine-Based Simple and Versatile Surface Modification of Polymeric Nano Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Polydopamine-based surface modification for the development of peritumorally activatable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 15. mdpi.com [mdpi.com]

- 16. Polydopamine Copolymers for Stable Drug Nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Recent Development and Applications of Polydopamine in Tissue Repair and Regeneration Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of polymerization: A technical guide to the kinetics and mechanism of dopamine acrylamide polymerization

For researchers, scientists, and professionals in drug development, understanding the nuanced kinetics and mechanisms of polymer synthesis is paramount for designing advanced drug delivery systems, bioadhesives, and functional coatings. Among the myriad of functional monomers, dopamine (B1211576) acrylamide (B121943) (and its derivatives like dopamine methacrylamide) stands out for its bio-inspired adhesive properties, stemming from the catechol groups of dopamine. However, the very feature that imparts this desirable functionality—the catechol moiety—also introduces significant complexity into its polymerization kinetics. This technical guide provides an in-depth exploration of the polymerization of dopamine acrylamide, focusing on its kinetics, underlying mechanisms, and the experimental protocols necessary for its study.

Quantitative Kinetics of this compound Polymerization

The free-radical polymerization of this compound is significantly influenced by the dual reactivity of the monomer. It can participate in chain propagation through its acrylamide group and simultaneously interfere with the polymerization process via its catechol moiety, which is a known radical scavenger. This dual role leads to complex kinetic profiles that deviate from classical polymerization behavior.

A key study on the copolymerization of dopamine methacrylamide (B166291) (DMA) with N-isopropylacrylamide (PNIPAM) revealed that the incorporation of DMA follows second-order reaction kinetics.[1][2] The timing of DMA introduction during the polymerization process has a profound impact on the reaction kinetics. Early injection of DMA can halt the polymerization of the co-monomer (e.g., NIPAM) due to radical scavenging by the catechol groups.[1][2] Conversely, this early addition significantly enhances the reaction speed of the DMA monomer itself.[1][2] A later injection of DMA allows for the complete consumption of the co-monomer and cross-linker.[1][2]

| Kinetic Parameter | Observation | Citation |

| Reaction Order (for DMA) | Second-order kinetics were observed for the incorporation of DMA. | [1][2] |

| Effect of DMA Injection Time | Early injection accelerates DMA reaction but inhibits NIPAM polymerization. | [1][2] |

| Monomer Conversion | Later injection of DMA leads to full conversion of NIPAM and cross-linker. | [1][2] |

| Overall Reaction Time | An overall reaction time of 60 minutes was found to be sufficient for DMA incorporation in the studied system. | [1][2] |

For a more general understanding of acrylamide polymerization kinetics, which forms the basis for this compound polymerization, the following data for acrylamide (AM) is provided.

| Monomer | k_p (L mol⁻¹ s⁻¹) at 25 °C | E_a (kJ mol⁻¹) | Citation |

| Acrylamide (in water) | 3.93 x 10⁴ | ~24.65 | [3] |

The Polymerization Mechanism: A Tale of Propagation and Inhibition

The free-radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. However, the presence of the catechol group introduces a significant side reaction: radical scavenging, which can act as an inhibition or retardation step.

Initiation: The process begins with the decomposition of a radical initiator (e.g., AIBN, ammonium (B1175870) persulfate) to generate primary radicals.

Propagation: These primary radicals attack the vinyl group of the this compound monomer, creating a monomer radical that then propagates by adding to other monomer units.

Termination: The growing polymer chains are terminated by coupling or disproportionation.

Radical Scavenging by the Catechol Group: The hydroxyl groups on the catechol moiety of dopamine can readily donate a hydrogen atom to a propagating radical, terminating that chain and forming a stable semiquinone radical. This process effectively "scavenges" the radicals required for polymerization, leading to inhibition or retardation. This scavenging activity is a crucial factor to consider when designing polymerization protocols. To circumvent this, the catechol group is often protected prior to polymerization and deprotected afterward.

The following diagram illustrates the proposed mechanism for the free-radical polymerization of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides methodologies for the synthesis of this compound monomer, its subsequent polymerization, and the analytical techniques used to monitor the reaction kinetics.

Synthesis of Dopamine Methacrylamide (DMA) Monomer

This protocol is adapted from published procedures.[1][2]

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride (B1165640)

-

Sodium borate (B1201080) tetrahydrate

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Milli-Q water

-

1 M NaOH solution

-

1 M HCl solution

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

Procedure:

-

Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water in a round-bottom flask.

-

Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

-

Add 15 g of dopamine hydrochloride to the solution.

-

In a separate flask, prepare a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF.

-

Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring. Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.

-

Stir the reaction mixture overnight (approximately 14 hours) at room temperature under a continuous nitrogen atmosphere.

-

After the reaction, filter the mixture by vacuum filtration.

-

Wash the resulting aqueous solution twice with 150 ml of ethyl acetate.

-

Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.

-

Extract the product three times with 150 ml of ethyl acetate.

-

Collect the organic layers and dry them over anhydrous MgSO₄.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or other suitable methods.

The following diagram outlines the workflow for the synthesis of the this compound monomer.

Free-Radical Polymerization of this compound

This is a general protocol for the free-radical copolymerization of dopamine methacrylamide (DMA) with a co-monomer such as 2-methoxyethyl acrylate (B77674) (MEA).

Materials:

-

Dopamine methacrylamide (DMA)

-

2-methoxyethyl acrylate (MEA) (or other co-monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (or other radical initiator)

-

N,N-dimethylformamide (DMF) (or other suitable solvent)

-

Nitrogen gas

-

Pentane (or other non-solvent for precipitation)

Procedure:

-

In a reaction vessel, dissolve the desired amounts of DMA, MEA, and AIBN in DMF. For example, 0.6 mmol DMA, 1.2 mmol MEA, and 0.036 mmol AIBN in 4 mL of DMF.[2]

-

Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for the desired reaction time (e.g., 3 hours).[2]

-

To terminate the polymerization, cool the reaction mixture and expose it to air.

-

Precipitate the polymer by adding the reaction solution dropwise to a stirred non-solvent, such as pentane.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Purify the polymer by redissolving it in a suitable solvent and reprecipitating it.

-

Dry the final polymer product under vacuum.

Analytical Monitoring of Polymerization Kinetics

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of polymerization by observing the disappearance of monomer vinyl protons and the appearance of polymer backbone signals.

Protocol:

-

Prepare the polymerization reaction mixture directly in an NMR tube or transfer aliquots from a larger reaction vessel to NMR tubes at specific time intervals.

-

Acquire ¹H NMR spectra at regular intervals throughout the polymerization.

-

To determine the monomer conversion, integrate the signals corresponding to the vinyl protons of the monomer (typically in the range of 5.5-6.5 ppm) and a stable internal standard or a polymer backbone proton signal.

-

Calculate the conversion at each time point using the following formula: Conversion (%) = [1 - (Integral of monomer vinyl protons at time t / Integral of monomer vinyl protons at time 0)] x 100

3.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to follow the polymerization by monitoring the decrease in absorbance of the vinyl group of the acrylamide monomer, which absorbs in the UV region.

Protocol:

-

Prepare a polymerization reaction mixture with a known initial concentration of the this compound monomer.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and dilute it to a known volume with a suitable solvent to stop the reaction and bring the absorbance into the linear range of the spectrophotometer.

-

Measure the UV-Vis spectrum of each diluted aliquot.

-

Monitor the decrease in the absorbance at the λ_max of the monomer's vinyl group.

-

Calculate the monomer concentration at each time point using a pre-established calibration curve (absorbance vs. concentration).

-

Plot the monomer concentration versus time to determine the reaction kinetics.

3.3.3. Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography - SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer as a function of reaction time.

Protocol:

-

At different time points during the polymerization, withdraw aliquots of the reaction mixture.

-

Quench the polymerization in the aliquots, for example, by cooling and adding an inhibitor.

-

Precipitate and purify the polymer from each aliquot.

-

Dissolve the purified polymer samples in the GPC eluent (e.g., THF, DMF) at a known concentration.

-

Filter the polymer solutions through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Inject the filtered samples into the GPC system.

-

Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using a calibration curve generated from polymer standards.

The following diagram illustrates a general workflow for monitoring the polymerization kinetics.

Conclusion

The polymerization of this compound is a multifaceted process governed by the interplay between chain propagation and the inherent radical scavenging nature of the dopamine moiety. While this presents challenges in achieving controlled polymerization, a thorough understanding of the kinetics and mechanism allows for the strategic design of synthesis protocols. By carefully selecting reaction conditions, such as monomer concentration, initiator type, and the timing of monomer addition, it is possible to tailor the properties of the resulting polymers for a wide range of applications in drug delivery, tissue engineering, and advanced materials. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore and harness the unique potential of dopamine-based polymers. Further research is warranted to establish a more comprehensive quantitative kinetic database for the polymerization of this compound under various conditions, which will undoubtedly accelerate innovation in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis for Increased Adhesive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Self-polymerization of dopamine acrylamide in aqueous solutions

An In-depth Technical Guide on the Polymerization of Dopamine (B1211576) and Acrylamide (B121943) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

The convergence of dopamine and acrylamide chemistries in aqueous solutions has given rise to a versatile class of materials, particularly hydrogels, with significant promise in biomedical and pharmaceutical applications. This guide provides a comprehensive overview of the synthesis, polymerization mechanisms, and properties of materials derived from dopamine acrylamide and related composites, with a focus on their application in drug development and materials science.

Introduction: The Synergy of Dopamine and Acrylamide

The unique adhesive properties of polydopamine (PDA), inspired by mussel foot proteins, combined with the versatile and tunable nature of polyacrylamide (PAM), have led to the development of advanced functional polymers.[1][2] Dopamine can be chemically modified to create monomers like this compound or methacrylamide (B166291), which can then be copolymerized.[3][4] Alternatively, the self-polymerization of dopamine can occur within a pre-formed or concurrently forming polyacrylamide network to create robust, adhesive, and biocompatible hydrogels.[2][5] These materials are of particular interest for applications such as transdermal drug delivery, tissue engineering, and biomedical adhesives due to their favorable mechanical properties and excellent cell adhesion capabilities.[6][7][8]

Monomer Synthesis: this compound and Methacrylamide

The foundational step for creating copolymers is the synthesis of a dopamine-containing monomer that can participate in radical polymerization. Dopamine methacrylamide (DMA) is a commonly synthesized derivative.

Experimental Protocol: Synthesis of Dopamine Methacrylamide (DMA)

This protocol is adapted from methodologies described in the literature.[3][9]

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride (B1165640)

-

Sodium borate (B1201080) tetrahydrate (Na₂B₄O₇·10H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

Procedure:

-

Prepare an aqueous solution by dissolving sodium borate tetrahydrate and sodium bicarbonate in Milli-Q water.[3]

-

Bubble the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.[3]

-

Add dopamine hydrochloride to the aqueous solution.[3]

-

In a separate flask, dissolve methacrylic anhydride in THF.[3]

-

Add the methacrylic anhydride/THF solution dropwise to the dopamine solution while stirring. Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH as needed.[3][9]

-

Continue stirring the reaction mixture overnight (approximately 14-17 hours) at room temperature under a continuous nitrogen atmosphere.[3][9]

-

After the reaction, wash the resulting solution twice with ethyl acetate to remove unreacted methacrylic anhydride and other organic impurities.[9]

-

Acidify the remaining aqueous layer to a pH of approximately 2 using 1 M HCl.[3][9]

-

Extract the product from the acidified aqueous solution three times using ethyl acetate.[3]

-

Collect the organic layers and dry them over anhydrous MgSO₄.[3]

-

Filter the solution and concentrate it under vacuum. Precipitate the final product in cold hexane (B92381) to yield DMA as a solid powder, which is then dried in a vacuum oven.[9]

Polymerization Mechanisms and Workflows

The formation of dopamine-acrylamide materials can proceed through several pathways, primarily the self-polymerization of dopamine to form polydopamine (PDA) and the free-radical polymerization of acrylamide and its derivatives.

Self-Polymerization of Dopamine

In alkaline aqueous solutions (typically pH 8.5), dopamine undergoes oxidative self-polymerization to form polydopamine, a complex, melanin-like polymer.[10] This process is initiated by the oxidation of the dopamine's catechol group to dopamine-quinone.[11] This is followed by intramolecular cyclization and further oxidation to form 5,6-dihydroxyindole (B162784) (DHI), which then polymerizes.[10] The polymerization is visually indicated by a color change from colorless to brown and finally to a dark brown/black suspension.[5][10]

Caption: Oxidative self-polymerization pathway of dopamine in an alkaline aqueous solution.

Free-Radical Polymerization of Acrylamide

Polyacrylamide is synthesized via free-radical polymerization. The process is typically initiated by a redox pair, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or by photochemical initiation.[12][13] The reaction involves three key stages: initiation, propagation, and termination. Oxygen is a known inhibitor of this reaction, so degassing the monomer solution is a critical step for reproducibility.[13]

Caption: Key stages of the free-radical polymerization of acrylamide.

Formation of Polydopamine/Polyacrylamide (PDA/PAM) Composites

A common and highly effective method involves the in-situ polymerization of dopamine within a polyacrylamide hydrogel network.[2] First, a PAM hydrogel is formed through free-radical polymerization. This gel is then immersed in an alkaline dopamine solution, allowing the dopamine to diffuse into the network and subsequently self-polymerize, forming an interpenetrating network of PDA. This process significantly enhances the mechanical and adhesive properties of the hydrogel.[2]

Caption: Workflow for creating a PDA/PAM interpenetrating network hydrogel.

Quantitative Data Summary

The properties of dopamine-acrylamide polymers are highly dependent on the synthesis conditions and composition. The tables below summarize key quantitative data from various studies.

Table 1: Monomer Synthesis and Polymerization Conditions

| Parameter | Value | Monomer/Polymer System | Reference |

| Monomer Synthesis | |||

| Dopamine HCl | 15 g | Dopamine Methacrylamide (DMA) | [3] |

| Methacrylic Anhydride | 14.1 mL | Dopamine Methacrylamide (DMA) | [3] |

| Solvent | THF / Water | Dopamine Methacrylamide (DMA) | [3] |

| Reaction Temperature | Room Temperature | Dopamine Methacrylamide (DMA) | [9] |

| Reaction Time | ~14-17 hours | Dopamine Methacrylamide (DMA) | [3][9] |

| pH | > 8.0 | Dopamine Methacrylamide (DMA) | [3][9] |

| Copolymerization | |||

| Polymerization Temperature | 60 °C | p(DMA-co-MEA) | [3] |

| Initiator | AIBN | p(DMA-co-MEA) | [9] |

| Solvent | DMF | p(DMA-co-MEA) | [3] |

| PDA/PAM Hydrogel | |||

| Dopamine Concentration | 3.5 to 6.5 mmol/L | GCE-PAAM/PA/PDA | [14] |

| PDA Concentration | ~0.16 wt% (relative to acrylamide) | PAM/PDA Hydrogel | [6] |

Table 2: Physical and Mechanical Properties

| Property | Value | Polymer System | Conditions | Reference |

| Polydispersity Index (PDI) | ~2.0 | p(DMA-co-MEA) with low DMA | Free-radical polymerization | [3] |

| Polydispersity Index (PDI) | 2.9 | p(DMA-co-MEA) with 25 mol% DMA | Free-radical polymerization | [3] |

| Tensile Strength | 8 kPa | PDA-PAM self-healing hydrogel | - | [5] |

| Self-healing Efficiency | Up to 98% within 2 hours | PDA-PAM self-healing hydrogel | - | [5] |

| Break Elongation Increase | 154.15% | PDA/PAM-toughened hAM | Compared to pure hAM | [2] |

| Tensile Strength Increase | 492.31% | PDA/PAM-toughened hAM | Compared to pure hAM | [2] |

| Fracture Toughness Increase | ~15 times | PDA/PAM-toughened hAM | Compared to untreated hAM | [2] |

| Underwater Adhesion | 2.0 MPa | P(PAA-co-DAA) copolymer | Tensile test | [15] |

Applications in Drug Development and Research

The unique characteristics of PDA/PAM materials make them highly suitable for a range of biomedical applications.

-

Drug Delivery: PDA/PAM hydrogels can be loaded with therapeutic agents for sustained release.[6] The adhesive nature of the hydrogel ensures prolonged contact with the target tissue, such as in transdermal drug delivery systems.[5][6] PDA's pH-sensitive properties can also be exploited for controlled release in specific microenvironments, like acidic tumor tissues.[7]

-

Tissue Engineering and Repair: The excellent biocompatibility and cell adhesion properties of PDA promote cell spreading and viability.[5] PDA coatings on implants have been shown to enhance osteogenic differentiation and osseointegration.[7] When combined with materials like the human amniotic membrane (hAM), PDA/PAM hydrogels dramatically improve mechanical toughness, furthering their application as tissue engineering materials.[2]

-

Biomedical Adhesives: Inspired by the adhesive proteins of mussels, PDA-based materials exhibit strong adhesion to a wide variety of surfaces, including biological tissues, even in wet conditions.[15][16] This makes them promising candidates for use as surgical glues or sealants.[17]

Conclusion

The polymerization of this compound and the formation of PDA/PAM composites in aqueous solutions offer a powerful and versatile platform for creating advanced functional materials. By carefully controlling monomer synthesis and polymerization conditions, researchers can tailor the mechanical, adhesive, and drug-releasing properties of these materials to meet the demands of various applications in drug development, regenerative medicine, and materials science. The straightforward nature of dopamine's self-polymerization, combined with established free-radical chemistries, ensures that these materials will continue to be a fertile area of research and innovation.

References

- 1. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Engineering a Polyacrylamide/Polydopamine Adhesive Hydrogel Patch for Sustained Transdermal Vitamin E Delivery [mdpi.com]

- 7. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Development and Applications of Polydopamine in Tissue Repair and Regeneration Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. bio-rad.com [bio-rad.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. epub.jku.at [epub.jku.at]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Polydopamine Acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive investigation into the molecular structure of polydopamine acrylamide (B121943), a polymer of significant interest in biomedical applications, including drug delivery and surface functionalization. This document distinguishes between true copolymers of dopamine (B1211576) acrylamide and the more commonly referenced polydopamine/polyacrylamide composite hydrogels. It offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical processes and structures.

Defining "Polydopamine Acrylamide"

It is crucial to differentiate between two materials often discussed in the literature:

-

Poly(this compound) (pDAc) or Poly(dopamine methacrylamide) (pDMA): This is a true copolymer where dopamine is chemically modified to an acrylamide or methacrylamide (B166291) monomer and then polymerized. This results in a polymer chain with catechol groups pendant to the backbone.

-

Polydopamine/Polyacrylamide (PDA/PAM) Composites: These are typically hydrogels formed by the polymerization of acrylamide in the presence of dopamine. The dopamine then undergoes oxidative self-polymerization to form a polydopamine (PDA) network interpenetrating the polyacrylamide (PAM) matrix.

This guide focuses on the former, the true copolymer, while acknowledging the extensive research on the composite materials.

Synthesis of this compound Monomers

The synthesis of a dopamine-containing acrylamide monomer is the foundational step for producing polythis compound. The catechol groups of dopamine are often protected during polymerization to prevent unwanted side reactions.

Experimental Protocol: Synthesis of Dopamine Methacrylamide (DMA)

This protocol is adapted from the work of Yang et al.[1]

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride (B1165640)

-

Sodium borate (B1201080) tetrahydrate

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.

-

Bubble the solution with nitrogen for 20 minutes.

-

Add 15 g of dopamine hydrochloride to the aqueous solution.

-

Add a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF dropwise to the reaction mixture.

-

Maintain the pH of the solution above 8 by the dropwise addition of 1 M NaOH.

-

Stir the reaction mixture for 14 hours.

-

Filter the reaction mixture by vacuum filtration.

-

Wash the resulting clear, slightly pinkish solution twice with 150 ml of ethyl acetate.

-

Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.

-

Extract the product three times with 150 ml of ethyl acetate.

-

Collect the brownish organic solution and dry it over MgSO4.

-

Reduce the volume of the solution to about 80 ml by rotary evaporation.

-

Precipitate the product by adding it to 800 ml of hexane and store at 4°C overnight to facilitate crystallization.

-

Collect the resulting brownish solid, redissolve it in 100 ml of ethyl acetate, and reprecipitate in 1000 ml of hexane.

-

Collect the final solid by filtration and dry it in a vacuum oven overnight at room temperature.

The synthesis of the this compound monomer can be visualized as follows:

Polymerization of this compound

Once the monomer is synthesized, it can be polymerized, often with other comonomers, to create a functional polymer. Free radical polymerization is a common method.

Experimental Protocol: Free Radical Polymerization of DMA

This protocol is a general representation based on literature.[1]

Materials:

-

Dopamine methacrylamide (DMA) monomer

-

Comonomer (e.g., 2-methoxyethyl acrylate, MEA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-dimethylformamide (DMF) (solvent)

-

Pentane (for precipitation)

-

Methylene (B1212753) chloride (for purification)

Procedure:

-

Dissolve the desired molar ratios of DMA, comonomer, and AIBN in DMF.

-

Bubble the solution with nitrogen for 30 minutes to remove oxygen.

-

Carry out the polymerization at 60°C for a specified time (e.g., 3 hours).

-

Precipitate the resulting copolymer by adding the reaction solution dropwise into stirred pentane.

-

Purify the copolymer by dissolving it in methylene chloride and reprecipitating it in pentane.

The polymerization process is depicted in the following workflow:

Molecular Structure Characterization

A combination of spectroscopic techniques is employed to elucidate the molecular structure of polythis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is instrumental in confirming the structure of the synthesized monomer and determining the composition of the resulting copolymer.

Table 1: 1H NMR Chemical Shifts for Dopamine Methacrylamide (DMA) [1][2]

| Protons | Chemical Shift (δ, ppm) in d-DMSO |

| Aromatic (Ph) | 6.42 - 6.62 (m, 3H) |

| Vinylic (CH2=C-) | 5.92 (d, 1H), 5.27 (d, 1H) |

| Methylene (Ph-CH2-CH2-NH-) | 3.18 - 3.23 (q, 2H) |

| Methylene (Ph-CH2-CH2-) | 2.51 - 2.55 (t, 2H) |

| Methyl (CH2=C(O)-CH3) | 1.82 (s, 3H) |

Table 2: 13C NMR Chemical Shifts for Dopamine Methacrylamide (DMA) [1]

| Carbon | Chemical Shift (δ, ppm) in d-DMSO |

| C=O | 167.26 |

| Aromatic (C-OH) | 145, 143.44 |

| Vinylic (=C-) | 140.05 |

| Aromatic (C) | 130.25 |

| Vinylic (=CH2) | 119.14 |

| Aromatic (CH) | 118.69, 115.93, 115.43 |

| Methylene (-CH2-NH-) | 40.89 |

| Methylene (Ph-CH2-) | 34.55 |

| Methyl (-CH3) | 18.59 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of polythis compound would be expected to show a combination of characteristic peaks from both the acrylamide and dopamine moieties.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Moiety | Reference |

| ~3344 | N-H stretching | Amine | [3] |

| ~3224 | O-H stretching | Phenol | [3] |

| ~3041 | C-H stretching | Aromatic | [3] |

| ~2935 | C-H stretching | Alkyl | [3] |

| ~1659 | C=O stretching (Amide I) | Acrylamide | [4] |

| ~1615 | N-H bending | Amine | [3] |

| ~1527 | N-H bending, C-N stretching (Amide II) | Acrylamide | [4] |

| ~1519 | C=C stretching | Aromatic | [3] |

| ~1260 | C-N stretching | Amine | [3] |

| ~1204 | C-O stretching | Phenol | [3] |

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the atoms on the polymer surface.

Table 4: High-Resolution XPS Peak Deconvolution for Polydopamine and Polyacrylamide Components

| Region | Binding Energy (eV) | Assignment | Moiety | Reference |

| C 1s | ~284.6 | C-C, C=C | Aromatic ring, polymer backbone | [5] |

| ~285.7 | C-N | Amide, amine | [5] | |

| ~286.8 | C-O | Phenol | [5] | |

| ~288.2 | C=O | Amide | [5] | |

| N 1s | ~399.8 | C-N | Amine, Amide | [5] |

| O 1s | ~532.1 | C-O | Phenol | [5] |

| ~533.0 | C-O | Phenol | [6] | |

| ~531.0 | C=O | Amide | [6] |

Molecular Structure and Interactions

The molecular structure of poly(this compound) consists of a polyacrylamide backbone with pendant catechol groups. These catechol groups are the key to the adhesive and functional properties of the polymer.

The potential interactions within and between polymer chains, as well as with surfaces, are multifaceted:

-

Hydrogen Bonding: The hydroxyl groups of the catechols and the amide groups of the acrylamide can participate in extensive hydrogen bonding.

-

π-π Stacking: The aromatic rings of the dopamine moieties can interact through π-π stacking.

-

Covalent Crosslinking: Under oxidative conditions, the catechol groups can be oxidized to quinones, which can then react with amines or other nucleophiles to form covalent crosslinks.[7]

The relationship between the monomer, polymer, and their interactions can be visualized as follows:

Conclusion

The molecular structure of polythis compound is that of a functional copolymer with a polyacrylamide backbone and pendant catechol groups derived from dopamine. Its synthesis involves the preparation of a dopamine-containing acrylamide monomer followed by polymerization. The structure can be thoroughly characterized using a suite of analytical techniques, including NMR, FTIR, and XPS. The unique properties of this polymer, particularly its adhesiveness, stem from a combination of hydrogen bonding, π-π stacking, and the potential for oxidative covalent crosslinking, making it a highly promising material for various biomedical and drug development applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]

Dopamine Acrylamide: A Versatile Monomer for Advanced Functional Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inspired by the remarkable adhesive properties of mussel foot proteins, dopamine-containing polymers have emerged as a highly versatile class of materials with significant potential in biomedical and pharmaceutical applications. Dopamine (B1211576) acrylamide (B121943), and its methacrylamide (B166291) analogue (DOMA), serve as key monomers in the synthesis of functional polymers that mimic the catechol-rich proteins found in marine organisms. These polymers exhibit exceptional adhesive characteristics in wet environments, biocompatibility, and the ability to be tailored for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and antifouling coatings. This technical guide provides a comprehensive overview of the synthesis, polymerization, and application of dopamine acrylamide-based polymers, with a focus on experimental protocols, quantitative data, and the underlying biological interaction mechanisms.

Synthesis of Dopamine Methacrylamide (DOMA) Monomer

The synthesis of dopamine methacrylamide is a critical first step in the development of these functional polymers. The following protocol is adapted from established literature, providing a reliable method for producing the monomer.

Experimental Protocol: Synthesis of Dopamine Methacrylamide (DOMA)

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride (B1165640)

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Magnesium sulfate (B86663) (MgSO4)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Milli-Q water

-

Nitrogen gas

Procedure:

-

In a reaction vessel, dissolve 5 g of sodium tetraborate decahydrate and 2 g of sodium bicarbonate in 50 mL of Milli-Q water.

-

Stir the solution under a nitrogen atmosphere for 20 minutes.

-

Add 2 g (10.56 mmol) of dopamine hydrochloride to the solution and adjust the pH to above 8 using a 1 M NaOH solution.

-

In a separate container, dissolve 2 mL (13.43 mmol) of methacrylic anhydride in 20 mL of tetrahydrofuran.

-

Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution while stirring under a nitrogen atmosphere.

-

Allow the reaction to proceed for 24 hours under nitrogen.

-

After 24 hours, acidify the reaction mixture to a pH below 2 with 1 M HCl.

-

Extract the product from the aqueous solution three times with 50 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Filter the solution and evaporate the ethyl acetate under a stream of nitrogen to obtain a brown slurry.

-

Redissolve the slurry in 25 mL of ethyl acetate and precipitate the product by adding it to 200 mL of n-hexane.

-

Collect the precipitate and dry it under vacuum.

Polymerization of Dopamine Methacrylamide

Dopamine methacrylamide can be polymerized through various techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a common method for achieving controlled polymer architectures.

Experimental Protocol: RAFT Polymerization of DOMA-based Copolymers

Materials:

-

Dopamine methacrylamide (DOMA)

-

Co-monomer(s) (e.g., methyl methacrylate (B99206) (MMA), 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM))

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Solvent (e.g., Dimethylformamide (DMF))

Procedure:

-

In a reaction flask, dissolve the desired molar ratios of DOMA, co-monomer(s), RAFT agent, and AIBN in DMF.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the specified time, taking aliquots periodically to monitor monomer conversion via techniques like 1H NMR.

-

Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Collect the polymer precipitate by filtration and dry it under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on this compound-based polymers, providing a comparative overview of synthesis parameters and material properties.

| Monomer Synthesis Parameter | Value | Reference |

| Dopamine HCl (mmol) | 10.56 | [1] |

| Methacrylic Anhydride (mmol) | 13.43 | [1] |

| Reaction Time (hours) | 24 | [1] |

| Solvent System | Water/THF | [1] |

Table 1: Typical Reagent Quantities for Dopamine Methacrylamide Synthesis.

| Polymerization Parameter | Value | Reference |

| Polymerization Method | RAFT | [1][2] |

| Monomer Ratio (DOMA:MMA:BIEM) | Varies (e.g., 40% DOMA) | [1][2] |

| Solvent | DMF | [1] |

| Initiator | AIBN | [3] |

| Polydispersity Index (PDI) | ~1.27 | [3] |

Table 2: Representative Parameters for RAFT Polymerization of DOMA Copolymers.

| Application-Specific Data | Value | Reference |

| Cell Viability on Hydrogel | > 90% | [4] |

| Tensile Strength of Hydrogel | 200 kPa to > 2 MPa | [5] |

| Adhesion Strength (Lap-shear) | Varies with formulation | [6] |

| Drug Release Mechanism | Fickian diffusion | [7] |

Table 3: Performance Metrics of this compound-Based Functional Polymers.

Signaling Pathways and Cellular Interactions

The unique properties of dopamine-functionalized polymers at the biointerface are rooted in their specific interactions with cellular components. The catechol groups of dopamine play a pivotal role in mediating cell adhesion and influencing cellular behavior.

Recent studies have revealed that polydopamine can directly interact with and activate Dopamine Receptor D1 (DRD1).[8] This interaction triggers a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). The cAMP/PKA pathway is known to influence a variety of cellular processes, including cell adhesion and cytoskeletal organization, partly through its effects on RhoA activity and the formation of stress fibers.[8]

Furthermore, the catechol moieties themselves provide multiple mechanisms for cell adhesion. These include the formation of covalent bonds with cell surface proteins through Michael addition or Schiff base reactions, as well as non-covalent interactions such as hydrogen bonding and π-π stacking.[9] This multifaceted adhesive mechanism contributes to the robust attachment of cells to dopamine-functionalized surfaces.

Visualizations

Experimental Workflows and Signaling Pathways

To visually represent the key processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of Dopamine Methacrylamide (DOMA).

Caption: Workflow for RAFT polymerization of DOMA-based copolymers.

Caption: Signaling pathway activated by polydopamine interaction with cells.[8]

Conclusion

This compound and its derivatives are powerful building blocks for the creation of advanced functional polymers with significant promise in the fields of biomedical research and drug development. Their bio-inspired adhesive properties, coupled with their biocompatibility and tunable characteristics, make them ideal candidates for a variety of applications. A thorough understanding of their synthesis, polymerization, and particularly their interactions with biological systems at the cellular and molecular level, is crucial for the rational design of next-generation biomaterials and therapeutic systems. This guide provides a foundational resource for professionals seeking to explore and utilize the potential of dopamine-functionalized polymers.

References

- 1. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin αvβ3-targeted polydopamine-coated gold nanostars for photothermal ablation therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Performance Dopamine-Based Supramolecular Bio-Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol-functionalized hydrogels: biomimetic design, adhesion mechanism, and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]

- 8. Activation of Dopamine Receptor D1 and Downstream Cellular Functions by Polydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness of cell adhesive additives in different supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Dopamine Acrylamide Hydrogels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of dopamine (B1211576) acrylamide (B121943) hydrogels. These biomaterials have garnered significant interest for their unique adhesive properties, biocompatibility, and tunable mechanical characteristics, making them promising candidates for applications in drug delivery and tissue engineering. This document details their synthesis, characterization, and the biological signaling pathways they influence, supported by quantitative data from recent studies.

Introduction to Dopamine Acrylamide Hydrogels

This compound hydrogels are a class of polymers that combine the versatile chemistry of polyacrylamide with the adhesive and bioactive properties of dopamine. Dopamine, a catecholamine neurotransmitter, can be incorporated into the hydrogel structure in two primary ways: as a copolymerized monomer, typically dopamine methacrylamide (B166291) (DMA), or as polydopamine (PDA) forming an interpenetrating network within the polyacrylamide (PAM) matrix. The catechol groups of dopamine are inspired by the adhesive proteins of mussels, enabling strong adhesion to a variety of surfaces, including biological tissues, even in wet environments. This inherent adhesiveness, coupled with the biocompatibility and tunable physical properties of the hydrogel network, makes them highly attractive for biomedical applications.

Synthesis of this compound Hydrogels

The synthesis of this compound hydrogels can be tailored to achieve desired properties. The two main approaches are detailed below.

Synthesis of Dopamine Methacrylamide (DMA) Monomer

The precursor monomer, dopamine methacrylamide, is synthesized by reacting dopamine hydrochloride with methacrylic anhydride (B1165640) in an alkaline aqueous solution.

Experimental Protocol:

-

Dissolve sodium tetraborate (B1243019) decahydrate (B1171855) (e.g., 10 g) and sodium bicarbonate (e.g., 4 g) in deionized water (e.g., 100 mL) under a nitrogen atmosphere.[1]

-

Add dopamine hydrochloride (e.g., 5 g) to the solution and stir until dissolved.[1]

-

Separately, dissolve methacrylic anhydride (e.g., 5 mL) in an organic solvent like tetrahydrofuran (B95107) (THF) (e.g., 25 mL).[1]

-

Add the methacrylic anhydride solution dropwise to the dopamine solution while maintaining the pH at approximately 8 by the dropwise addition of 1 M NaOH.[2][3]

-

Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.[1]

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous magnesium sulfate (B86663) and filter.

-

Precipitate the product by adding the concentrated solution to cold hexane (B92381) to yield a solid powder.[3]

-

Dry the final product under vacuum.[3]

Synthesis of Poly(acrylamide-co-dopamine methacrylamide) Hydrogel

These hydrogels are typically synthesized via free-radical polymerization of acrylamide and dopamine methacrylamide monomers.

Experimental Protocol:

-

Dissolve acrylamide (AM) and dopamine methacrylamide (DMA) monomers in a suitable solvent, such as deionized water or a mixed solvent system of water and dimethyl sulfoxide (B87167) (DMSO).

-

Add a chemical crosslinker, such as N,N'-methylenebis(acrylamide) (BIS).

-

Add a radical initiator, such as ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN).[2]

-

To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added.

-

Purge the solution with nitrogen gas to remove oxygen, which can inhibit free-radical polymerization.

-

Transfer the pre-gel solution into a mold and allow it to cure at a specific temperature (e.g., 60°C) for several hours.

-

After polymerization, immerse the hydrogel in distilled water to remove unreacted monomers and other impurities.

Synthesis of Polydopamine/Polyacrylamide (PDA/PAM) Interpenetrating Network Hydrogel

This method involves the in-situ polymerization of dopamine to form polydopamine within a polyacrylamide network.

Experimental Protocol:

-

Dissolve dopamine hydrochloride in an alkaline solution (e.g., pH 11 NaOH solution) and stir to initiate the oxidative self-polymerization of dopamine.

-

Separately, prepare a solution of acrylamide monomer, a crosslinker (e.g., BIS), an initiator (e.g., APS), and an accelerator (e.g., TMEDA).

-

Add the acrylamide pre-gel solution to the dopamine solution and stir in an ice bath under a nitrogen atmosphere.

-

Transfer the mixture to molds and cure in an oven (e.g., at 60°C for 4 hours).

-

Wash the resulting hydrogels extensively in distilled water to remove any unreacted components.

Quantitative Data on Hydrogel Properties

The properties of this compound hydrogels can be finely tuned by altering the concentration of dopamine, the crosslinker density, and other synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties

| Hydrogel Composition | Dopamine/Acrylamide Ratio (wt%) | Tensile Strength (kPa) | Young's Modulus (kPa) | Adhesion Strength (kPa) | Reference |

| PDA-PAM | 0.8 | - | - | 15.2 (porcine skin) | [4] |

| PDA-PAM (self-healing) | - | 8 | - | - | [5] |

| DOPA/p(HEAA)/agar DN | 0.86 | 1200 | - | - | [6] |

| pGelMA-DOPA/PAAm | - | < 20 | < 10 | - | [7] |

| PAID-3 (AAM/MBA/DA with Fe(III)) | - | - | - | > 20 (on various materials) |

Table 2: Rheological Properties

| Hydrogel Composition | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

| PAM-Col-COA3 | 0.01-10 | > G'' | - | [8] |

| PDA/PAM | - | > G'' | - | [9] |

| p(DMA-co-MEA) (0.001% EGDMA) | - | Higher at high frequencies | Lower at low frequencies | [10] |

| PA20-184 | - | Increases with cross-linker concentration | Increases with cross-linker concentration | [6] |

Table 3: Biocompatibility (Cell Viability)

| Hydrogel Composition | Cell Line | Incubation Time | Cell Viability (%) | Reference |

| PEG-D4 Nanocomposites | - | - | > 75 | [11] |

| Acrylated methyl ricinoleate/N-isopropyl acrylamide (50% or more acrylated methyl ricinoleate) | HEK293, Cos-7 | - | > 60 | [12] |

| Acrylated methyl ricinoleate/N-isopropyl acrylamide (degraded products) | Cos-7 | 24 h | > 70 | [12] |

Table 4: Drug Release Kinetics

| Hydrogel System | Drug | Release Profile | Key Findings | Reference |

| Graphene-based hydrogel | Dopamine | Temperature-dependent | After 24h: 38% release at 25°C, 32% at 30°C, 26% at 37°C | [13] |

| PNIPAM-co-allylamine network | Dextran | Temperature-dependent | Faster release at room temperature than at body temperature | [5] |

| PNIPAM-co-AA network | Dextran | Temperature-independent | - | [5] |

Key Experimental Protocols for Characterization

Rheological Characterization

Rheology is used to study the viscoelastic properties of the hydrogels, providing insights into their network structure and mechanical behavior.

Experimental Protocol:

-

Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).[13][14][15][16][17]

-

Place the hydrogel sample onto the lower plate and lower the upper plate to a defined gap (e.g., 500 µm).[17]

-

Perform a time sweep to determine the gelation time.[13][14][15]

-

Conduct a strain sweep to identify the linear viscoelastic region (LVER).[13][14][15]

-

Perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').[13][14][15]

-

A final time sweep can be performed at a fixed strain and frequency to determine the equilibrium moduli.[13][14]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and internal porous structure of the hydrogels.

Experimental Protocol:

-

Freeze-dry the hydrogel sample to remove water. This can be done by flash-freezing in liquid nitrogen followed by lyophilization.[18][19]

-

Mount the dried hydrogel onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.[19]

-

Image the sample using a scanning electron microscope.

In Vitro Biocompatibility (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the hydrogel by measuring the metabolic activity of cells cultured in the presence of the hydrogel or its extracts.

Experimental Protocol:

-

Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium (e.g., DMEM) for a specific period (e.g., 24 hours).

-

Seed cells (e.g., fibroblasts or other relevant cell lines) in a 96-well plate and allow them to adhere.

-

Replace the culture medium with the hydrogel extracts at various concentrations.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to control cells cultured in the absence of hydrogel extracts.

In Vitro Drug Release Study

This protocol is used to quantify the release of a therapeutic agent from the hydrogel over time.

Experimental Protocol:

-

Load the hydrogel with the drug of interest during or after synthesis.

-

Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative percentage of drug released over time.

-

The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[20]

Signaling Pathways and Biological Interactions

This compound hydrogels can influence cellular behavior through specific signaling pathways, particularly in the context of wound healing and cell adhesion.

Dopamine Receptor Signaling in Angiogenesis

Dopamine can modulate angiogenesis, a critical process in wound healing, by acting on its D1 and D2 receptors, which have opposing effects.

-

Dopamine D1 Receptor Pathway (Pro-angiogenic): Activation of D1 receptors on dermal fibroblasts stimulates the production of Vascular Endothelial Growth Factor (VEGF-A). This signaling cascade involves the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that promotes the expression of the VEGF-A gene.[21][22][23][24][25]

-

Dopamine D2 Receptor Pathway (Anti-angiogenic): Conversely, activation of D2 receptors on endothelial cells inhibits angiogenesis. This occurs through the inhibition of VEGF Receptor 2 (VEGFR-2) phosphorylation.[26][27][28][29][30] This pathway can also involve the upregulation of the homeobox transcription factor HoxD3, which in turn regulates the expression of α5β1 integrin, a key player in angiogenesis.

Integrin-Mediated Cell Adhesion

The adhesive properties of dopamine-functionalized surfaces promote cell adhesion primarily through integrin-mediated signaling. When cells come into contact with the polydopamine or dopamine-grafted surface, integrin receptors on the cell membrane bind to the surface. This binding triggers a cascade of intracellular events.

Logical Relationship of Integrin-Mediated Adhesion:

This process begins with the clustering of integrin receptors, leading to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src kinase. The FAK-Src complex phosphorylates several downstream targets, leading to the activation of Rho family GTPases, such as Rac and RhoA. These molecules are master regulators of the actin cytoskeleton, promoting cell spreading, the formation of stress fibers, and the establishment of mature focal adhesions, thus ensuring stable cell attachment to the hydrogel surface.[31][32][33][34][35]

Conclusion

This compound hydrogels represent a versatile and promising platform for various biomedical applications. Their tunable synthesis allows for the fine-tuning of mechanical properties, adhesion, and biocompatibility. The inherent bioactivity of dopamine further enables these hydrogels to modulate key cellular processes such as angiogenesis and cell adhesion. This guide provides a foundational understanding of the synthesis, characterization, and biological interactions of these materials, offering a valuable resource for researchers and professionals in the field of drug development and tissue engineering. Further research will continue to unlock the full potential of these innovative biomaterials.

References

- 1. 2.2. Synthesis of DMA-MPC copolymer [bio-protocol.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Advanced BioMatrix - Hydrogel Dehydration for SEM Protocol [advancedbiomatrix.com]

- 12. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. static.igem.wiki [static.igem.wiki]

- 18. researchgate.net [researchgate.net]

- 19. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]

- 20. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of Dopamine D1 Receptors in Dermal Fibroblasts Restores Vascular Endothelial Growth Factor-A Production by These Cells and Subsequent Angiogenesis in Diabetic Cutaneous Wound Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. wjgnet.com [wjgnet.com]

- 25. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dopamine regulates phosphorylation of VEGF receptor 2 by engaging Src-homology-2-domain-containing protein tyrosine phosphatase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Dopamine regulates phosphorylation of VEGF receptor 2 by engaging Src-homology-2-domain-containing protein tyrosine phosphatase 2 | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Dopamine in vivo inhibits VEGF-induced phosphorylation of VEGFR-2, MAPK, and focal adhesion kinase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. journals.biologists.com [journals.biologists.com]

- 32. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Integrin-mediated signals regulated by members of the rho family of GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

An In-Depth Technical Guide to the Adhesive Properties of Dopamine Acrylamide Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the remarkable adhesive properties of dopamine (B1211576) acrylamide (B121943) polymers, a class of materials inspired by the robust underwater adhesion of marine mussels. The unique catechol moiety of dopamine, when incorporated into polymer backbones like polyacrylamide, imparts versatile and powerful adhesive characteristics suitable for a wide range of applications, from biomedical devices and tissue adhesives to advanced coatings. This document provides a comprehensive overview of the adhesion mechanisms, synthesis protocols, quantitative performance data, and key factors influencing the adhesive strength of these promising biomimetic polymers.

The Chemistry of Catechol-Mediated Adhesion

The adhesive prowess of dopamine acrylamide polymers stems from the versatile chemistry of the catechol group (3,4-dihydroxyphenylalanine, DOPA), a key component in mussel foot proteins.[1][2] This moiety can engage in multiple types of interactions with both organic and inorganic surfaces, enabling strong adhesion in diverse, including wet, environments.[1][3] The primary mechanisms include:

-

Hydrogen Bonding: The hydroxyl groups on the catechol ring can form strong bidentate hydrogen bonds with surfaces, which are more stable than the bonds formed by water, allowing the polymer to displace water molecules at the interface.[3]

-

Metal Coordination: Catechols act as excellent ligands for metal ions and metal oxide surfaces, forming strong coordinative bonds.[3]

-

π-π and Cation-π Interactions: The aromatic ring of the catechol group facilitates π-π stacking with aromatic substrates and cation-π interactions with positively charged surfaces.[4][5]

-

Covalent Cross-linking: Under oxidative conditions (e.g., neutral to alkaline pH), catechol groups can be oxidized to quinones. These quinones can then form covalent bonds with each other (cohesive cross-linking) or with nucleophilic groups on the substrate surface (e.g., amines, thiols via Michael addition or Schiff base reactions), further strengthening the adhesive bond.[3][4][6]

Quantitative Adhesion Performance

The adhesive strength of dopamine-functionalized polymers is highly dependent on factors such as copolymer composition, cross-linking density, substrate type, and environmental conditions. The data below, compiled from various studies, highlights these relationships.

| Polymer System | Substrate | Test Method | Key Parameter | Adhesion Strength / Work of Adhesion | Conditions | Reference(s) |

| Poly(dopamine methacrylamide-co-2-methoxyethyl acrylate) (p(DMA-co-MEA)) | Not Specified | Uniaxial Indentation | 0.001 mol% EGDMA Cross-linker | Highest Work of Adhesion | Dry | [1],[2] |

| p(DMA-co-MEA) | Not Specified | Uniaxial Indentation | 0 mol% EGDMA Cross-linker (Non-cross-linked) | Highest Work of Adhesion | Wet | [1],[2] |

| Catechol-containing Copolymer | Aluminum | Not Specified | ~10 mol% Catechol Content | Optimized Adhesion Strength | Not Specified | [7],[8] |

| Catechol-containing Copolymer | Teflon™ | Not Specified | ~41 mol% Catechol Content | Optimized Adhesion Strength | Not Specified | [7],[8] |

| Polyacrylamide/Polydopamine (PAM/PDA) Hydrogel | Porcine Skin | Detachment Test | 0.8 wt% DA/AM Ratio | 15.2 kPa | Not Specified | [5] |

| Catechol-bearing Polymers | Glass Plate | Lap Shear Strength | Increasing Catechol Content | 0.22 - 0.53 MPa (Generally Increased with Catechol) | Not Specified | [9] |

| Poly(this compound-co-allyl ether-co-thiol) | Glass | Pull-off Adhesion Test | 20 mol% this compound | ~1.2 MPa | Dry | [10] |

| Poly(this compound-co-allyl ether-co-thiol) | Aluminum | Pull-off Adhesion Test | 20 mol% this compound | ~2.4 MPa | Dry | [10] |